molecular formula C2H5Br B047612 Bromoethane-2-13C CAS No. 117890-45-6

Bromoethane-2-13C

Cat. No.: B047612
CAS No.: 117890-45-6
M. Wt: 109.96 g/mol
InChI Key: RDHPKYGYEGBMSE-OUBTZVSYSA-N
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Description

Bromoethane-2-13C, also known as Ethyl-2-13C bromide, is a compound of significant interest in various scientific fields due to its unique isotopic labeling with carbon-13. This labeling makes it particularly useful in research applications involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The compound has the molecular formula 13CH3CH2Br and a molecular weight of 109.96 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromoethane-2-13C can be synthesized through the addition of hydrogen bromide to ethene, where the ethene is isotopically labeled with carbon-13. The reaction is as follows: [ \text{H}_2\text{C}=^{13}\text{CH}_2 + \text{HBr} \rightarrow ^{13}\text{CH}_3\text{CH}_2\text{Br} ] This reaction typically occurs under controlled conditions to ensure the incorporation of the carbon-13 isotope .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting ethanol-2-13C with a mixture of hydrobromic acid and sulfuric acid. Another method involves refluxing ethanol-2-13C with phosphorus and bromine, generating phosphorus tribromide in situ, which then reacts with the ethanol to form this compound .

Chemical Reactions Analysis

Types of Reactions: Bromoethane-2-13C primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. These reactions include:

    Nucleophilic Substitution (S_N2): In this reaction, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromine atom. Common nucleophiles include hydroxide ions, cyanide ions, and ammonia.

    Elimination Reactions (E2): this compound can also undergo elimination reactions to form ethene-2-13C, especially in the presence of strong bases like potassium tert-butoxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used, often in alcoholic solvents.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include ethanol-2-13C, ethyl cyanide-2-13C, and ethylamine-2-13C.

    Elimination Reactions: The major product is ethene-2-13C.

Scientific Research Applications

Bromoethane-2-13C has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bromoethane-2-13C involves its role as an alkylating agent. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. This process is facilitated by the partial positive charge on the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack .

Comparison with Similar Compounds

    Bromoethane (Ethyl bromide): The non-labeled version of bromoethane-2-13C, used in similar applications but without the isotopic labeling.

    Bromomethane (Methyl bromide): A related compound with one less carbon atom, used as a fumigant and in organic synthesis.

    1-Bromopropane (n-Propyl bromide): A three-carbon analog used as a solvent and in organic synthesis.

Uniqueness: this compound’s uniqueness lies in its isotopic labeling with carbon-13, which makes it invaluable for NMR spectroscopy and other analytical techniques that require isotopic differentiation. This labeling allows for detailed studies of molecular structures and reaction mechanisms that are not possible with non-labeled compounds .

Properties

IUPAC Name

bromo(213C)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHPKYGYEGBMSE-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583918
Record name Bromo(2-~13~C)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117890-45-6
Record name Bromo(2-~13~C)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117890-45-6
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